molecular formula C11H10N4S B2423238 7-(2,5-Dimethyl-3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 860648-56-2

7-(2,5-Dimethyl-3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2423238
CAS No.: 860648-56-2
M. Wt: 230.29
InChI Key: AGJYDKYUYVLURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2,5-Dimethyl-3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions. They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions . These reactions can significantly simplify experimental procedures, provide access to new, highly complex molecules in a single step, and improve the yields of target products . A classic example of multicomponent reactions employed for the preparation of dihydropyrimidine motif is the Biginelli-like reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula: C6H6N4O . The molecular weight is 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often involve aromatic nucleophilic substitution . For example, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 150.1380 . The IUPAC Standard InChI is InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3 .

Scientific Research Applications

Antibacterial Activity

Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising antibacterial activity, particularly against Staphylococcus aureus. These compounds can inhibit vital bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition presents a potential pathway for developing new antibacterial agents to combat antibiotic-resistant strains (Li & Zhang, 2021).

Optical Sensors and Material Science

Pyrimidine derivatives, including those with a triazolo[1,5-a]pyrimidine core, have applications in the synthesis of optical sensors. Their ability to form coordination and hydrogen bonds makes them excellent candidates for sensing probes, highlighting their significance in material science for developing new optical materials (Jindal & Kaur, 2021).

Antiplatelet and Cardiovascular Therapies

Derivatives of triazolo[1,5-a]pyrimidines, such as ticagrelor, have been used extensively as P2Y12 inhibitors in treating acute coronary syndromes and preventing thrombotic events in vascular diseases. These compounds offer more consistent, rapid, and potent platelet inhibition compared to older generations of antiplatelet drugs, showing significant potential in cardiovascular therapies (Siller-Matula et al., 2013).

Catalysis and Synthetic Chemistry

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been explored for its broad applicability in synthetic chemistry, particularly in the development of catalytic processes. These compounds are part of hybrid catalyst systems used in synthesizing various organic molecules, indicating their importance in facilitating chemical reactions through innovative catalytic methods (Parmar et al., 2023).

Anticancer Research

Research has also highlighted the anticancer potential of pyrimidine and triazine hybrids, with studies showing that these compounds can effectively inhibit the growth of cancer cells through various mechanisms. This underscores the versatility of the triazolo[1,5-a]pyrimidine core in medicinal chemistry for developing novel anticancer therapies (Asgaonkar et al., 2022).

Future Directions

The future directions in the research of pyrimidine derivatives include the development of more potent and efficacious drugs with pyrimidine scaffold . The resistance of cancer cells to existing drugs has led to the search for novel anticancer agents . Pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis .

Properties

IUPAC Name

7-(2,5-dimethylthiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-7-5-9(8(2)16-7)10-3-4-12-11-13-6-14-15(10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJYDKYUYVLURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.